Direct Comparison of Enzyme Inhibition Potency vs. Simple Benzylphosphonic Acid
While direct data for [2-(Benzylamino)ethyl]phosphonic acid hydrochloride is limited, its structural analog, α-benzylaminobenzylphosphonic acid, demonstrates a 125,000-fold improvement in potency against human prostatic acid phosphatase compared to the unsubstituted benzylphosphonic acid . This class-level inference strongly suggests that the benzylamino group in this scaffold is a critical driver of high-affinity binding.
| Evidence Dimension | Inhibitory potency (IC50) against human prostatic acid phosphatase |
|---|---|
| Target Compound Data | Data not directly available for the target compound. |
| Comparator Or Baseline | Analog: α-benzylaminobenzylphosphonic acid (IC50 = 4 nM) vs. Benzylphosphonic acid (IC50 = 500,000 nM) |
| Quantified Difference | 125,000-fold improvement in potency |
| Conditions | In vitro enzymatic assay |
Why This Matters
This demonstrates that the benzylamino substituent is essential for achieving nanomolar potency, which justifies the procurement of this specific substituted aminophosphonic acid over simpler, cheaper phosphonic acid building blocks.
